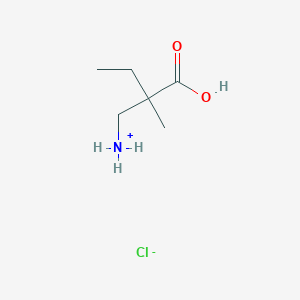
2-Amino-2-(4-ethynylphenyl)acetic acid
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for “2-Amino-2-(4-ethynylphenyl)acetic acid” is 1S/C10H8O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h1,3-6H,7H2,(H,11,12) . This indicates the presence of an ethynyl group attached to the phenyl ring and an amino group attached to the acetic acid moiety.
Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 175.18 g/mol. Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.
Aplicaciones Científicas De Investigación
Synthesis and Cross-Linking Applications
The synthesis of short polyoxyethylene-based heterobifunctional cross-linking reagents, such as [2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid, [2-[2-(2,5-dioxo-2,5-dihydropyrrol-1-yl)ethoxy]ethoxy] acetic acid, and [2-[2-(pyridin-2-yldisulfanyl)-ethoxy]ethoxy] acetic acid, has been described. These reagents, including their phospholipid amide derivatives, are designed for incorporation into liposomal constructs for applications like immunization with synthetic peptides. The introduced spacer arms are hydrophilic polyoxyethylene chains that provide good accessibility to conjugates and are expected to have lower intrinsic immunogenicity compared to traditional reagents. The ability to couple peptides to liposomal carriers through stable thioether and bioreducible disulfide bonds is highlighted as potentially significant for antigen presentation mechanisms in synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).
Structural and Spectroscopic Studies
Structural and spectroscopic studies on compounds like 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and 4-Amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester have been conducted. These studies involved X-ray diffraction techniques and were characterized by IR, 1H NMR, and 13C NMR spectroscopy, revealing strong intermolecular hydrogen bonds and specific framework structures through hydrogen bonding patterns (Şahin et al., 2014).
Ligand Synthesis and Catalysis
The synthesis of α-phosphanyl amino acetic acids (phosphanyl glycines) with chiral N-substituents has been reported. These compounds were synthesized via a one-pot three-component condensation, which is noteworthy for its potential applications in ligand synthesis for catalysis, despite some limitations such as sensitivity to hydrolysis and decarboxylation. The research also explored the use of these compounds with nickel catalysts for the selective oligomerization of ethylene, suggesting potential applications in asymmetric catalysis (Lach et al., 2016).
Molecular Electronic Devices
A study on a molecule containing a nitroamine redox center, which includes a 2'-amino-4-ethynylphenyl-4'-ethynylphenyl-5'-nitro-1-benzenethiol structure, showcased its use in molecular electronic devices. The current-voltage measurements of the device displayed negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1, indicating potential applications in electronic and optoelectronic devices (Chen, Reed, Rawlett, & Tour, 1999).
Peptide Synthesis and Drug Development
Research into poly(amido-amine)s carrying primary amino groups as side substituents has shown the synthesis of soluble polymers through polyaddition, which are of higher molecular weight and suitable as polymer carriers for carboxylated drugs. This can be significant for drug delivery systems and the development of nonviral vectors for gene therapy (Malgesini, Verpilio, Duncan, & Ferruti, 2003).
Safety and Hazards
The safety information for “2-Amino-2-(4-ethynylphenyl)acetic acid” indicates that it has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-amino-2-(4-ethynylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h1,3-6,9H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXXQKZZVKQAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Propanone, 3,3-dimethoxy-1-[5-methoxy-1,4-bis(phenylmethoxy)phenyl]-2-[4-(phenylmethoxy)phenyl]-](/img/structure/B1469813.png)
![[1-(6-Phenylpyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1469816.png)


![hexahydro-2H-cyclopenta[b][1,4]dithiin-5-one](/img/structure/B1469823.png)







